molecular formula C11H8N2S B7903695 5-Cyano-2-methyl-4-phenylthiazole

5-Cyano-2-methyl-4-phenylthiazole

Cat. No.: B7903695
M. Wt: 200.26 g/mol
InChI Key: CLGMFVPFRMXIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-methyl-4-phenylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The compound features a five-membered ring containing sulfur and nitrogen atoms, with a cyano group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-methyl-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone with sodium cyanide under reflux conditions . Another approach involves the use of thiourea and substituted thioamides in the presence of a base to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-methyl-4-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyano-2-methyl-4-phenylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Cyano-2-methyl-4-phenylthiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 5-Cyano-2-methyl-4-phenylthiazole stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano group at the 5-position and phenyl group at the 4-position contribute to its specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMFVPFRMXIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.